The compound is classified as an ester, specifically an amino acid derivative. Its systematic name is derived from its structural components: a methyl ester of a propanoic acid with an amino group and a fluorinated aromatic ring. The compound's details can be found in databases such as PubChem, where it is cataloged under its InChI Key: FRHAESPXBVSKIJ-UHFFFAOYSA-N .
The synthesis of Methyl 3-(4-amino-3-fluorophenoxy)propanoate typically involves the following steps:
Methyl 3-(4-amino-3-fluorophenoxy)propanoate features a complex molecular structure characterized by:
The molecular structure can be represented using SMILES notation: CC(=O)C(COC1=CC=C(C(=C1)F)N)C(C)C(=O)O
.
Methyl 3-(4-amino-3-fluorophenoxy)propanoate can participate in several types of chemical reactions:
The mechanism of action for Methyl 3-(4-amino-3-fluorophenoxy)propanoate primarily revolves around its interaction with biological targets due to its amino and fluorinated groups. It may act as:
The compound exhibits characteristic infrared absorption bands corresponding to functional groups present in its structure, aiding in its identification through spectroscopic methods.
Methyl 3-(4-amino-3-fluorophenoxy)propanoate has several notable applications:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2